4-Methoxy-1-phenyl-1-(pyridin-2-yl)butan-1-amine
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Overview
Description
4-Methoxy-1-phenyl-1-(pyridin-2-yl)butan-1-amine is an organic compound that belongs to the class of phenylpyridines. These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenyl-1-(pyridin-2-yl)butan-1-amine typically involves multi-step organic reactions. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as flash chromatography and crystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-phenyl-1-(pyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-Methoxy-1-phenyl-1-(pyridin-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Methoxy-1-phenyl-1-(pyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylpyridines: Compounds with a benzene ring linked to a pyridine ring.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, used widely in medicinal chemistry.
Uniqueness
4-Methoxy-1-phenyl-1-(pyridin-2-yl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-methoxy-1-phenyl-1-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C16H20N2O/c1-19-13-7-11-16(17,14-8-3-2-4-9-14)15-10-5-6-12-18-15/h2-6,8-10,12H,7,11,13,17H2,1H3 |
InChI Key |
KDLZCNNPVGGQMH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(C1=CC=CC=C1)(C2=CC=CC=N2)N |
Origin of Product |
United States |
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